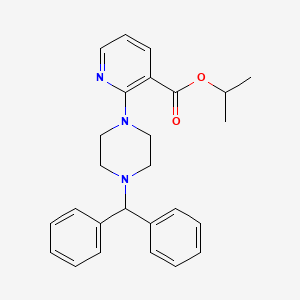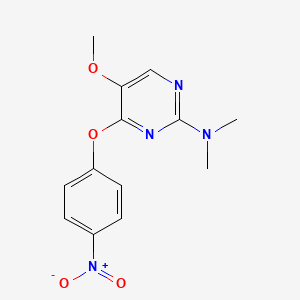![molecular formula C22H26N2O4 B3134956 Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate CAS No. 400085-14-5](/img/structure/B3134956.png)
Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate
Overview
Description
Synthesis Analysis
While specific synthesis methods for Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate are not found, there are general methods for the synthesis of piperazine derivatives, which this compound is a part of . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The specific molecular structure analysis of Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate is not available from the search results .Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate are not available from the search results .Physical And Chemical Properties Analysis
The specific physical and chemical properties of Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate are not available from the search results .Scientific Research Applications
Piperazine Derivatives in Therapeutic Research
Piperazine cores are integral to various therapeutic agents with applications spanning from antipsychotics to antihistamines and beyond. The flexibility of the piperazine ring allows for the development of compounds with a wide range of biological activities. Specifically, arylcycloalkylamines, which include phenyl piperidines and piperazines, have been identified as key pharmacophoric groups in several antipsychotic agents. These compounds demonstrate how modifications to the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. This flexibility indicates the potential for compounds like Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate to be tailored for specific therapeutic applications, highlighting the importance of such structures in drug discovery and development (Sikazwe et al., 2009).
Applications in Cancer Research
Piperazine derivatives also show promise in cancer research, where their structural diversity allows for the exploration of novel therapeutic strategies. The search for anticancer drugs with high tumor specificity and minimal toxicity to normal cells is a critical area of study. Compounds with piperazine components have been investigated for their potential to induce apoptotic cell death in cancer cell lines while sparing healthy cells, offering a pathway to more targeted and less harmful cancer treatments. This approach to drug design underscores the potential utility of compounds like Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate in creating cancer therapies that minimize adverse effects on non-cancerous tissues (Sugita et al., 2017).
Insights from Patent Literature
The exploration of piperazine derivatives in patent literature further illustrates the broad interest in utilizing this scaffold for various therapeutic purposes. Piperazine-based molecules have been explored for their CNS activity, anticancer properties, cardio-protective effects, antiviral capabilities, and more. The recognition of piperazine's versatility in drug design is evident, with research pointing to its potential as a flexible building block for discovering drug-like entities for a multitude of diseases. This widespread investigational focus suggests a fertile ground for the development of new therapeutic agents incorporating structures akin to Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate, reinforcing the value of such compounds in medicinal chemistry (Rathi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-28-22(26)20-7-5-4-6-19(20)21(25)16-23-12-14-24(15-13-23)17-8-10-18(27-2)11-9-17/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTCELKWQQZALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-propynyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate](/img/structure/B3134884.png)
![3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate](/img/structure/B3134890.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B3134901.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(4-pyridinylmethyl)urea](/img/structure/B3134917.png)
![2,2,2-trifluoroethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3134918.png)
![3-pyridinylmethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3134925.png)

![Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B3134944.png)
![4-Chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamide](/img/structure/B3134950.png)
![N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea](/img/structure/B3134958.png)



